molecular formula C25H24NO4- B3144739 (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid CAS No. 55878-80-3

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid

Cat. No.: B3144739
CAS No.: 55878-80-3
M. Wt: 402.5 g/mol
InChI Key: LQSSSUAWROAMPP-QFIPXVFZSA-M
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Description

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a keto group, and a tritylamino group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a trityl group to prevent unwanted reactions.

    Introduction of the methoxy group: A methoxy group is introduced through a methylation reaction, often using methyl iodide and a base such as sodium hydride.

    Formation of the keto group: The keto group is introduced via oxidation, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

    Coupling with pentanoic acid: The protected amino group is then coupled with a pentanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The tritylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 5-Carboxy-2-(tritylamino)pentanoic acid.

    Reduction: 5-Methoxy-2-(tritylamino)pentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylamino group may play a role in binding to these targets, while the methoxy and keto groups can participate in chemical reactions that modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-Oxo-2,5-bis(tritylamino)pentanoic acid
  • (S)-Fmoc-2-amino-5-(trityl-carbamoyl)pentanoic acid

Uniqueness

(S)-5-Methoxy-5-oxo-2-(tritylamino)pentanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where the methoxy group plays a crucial role.

Properties

CAS No.

55878-80-3

Molecular Formula

C25H24NO4-

Molecular Weight

402.5 g/mol

IUPAC Name

(2S)-5-methoxy-5-oxo-2-(tritylamino)pentanoate

InChI

InChI=1S/C25H25NO4/c1-30-23(27)18-17-22(24(28)29)26-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,26H,17-18H2,1H3,(H,28,29)/p-1/t22-/m0/s1

InChI Key

LQSSSUAWROAMPP-QFIPXVFZSA-M

SMILES

COC(=O)CCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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